molecular formula C17H20N2OS B2371054 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine CAS No. 782462-76-4

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine

Cat. No.: B2371054
CAS No.: 782462-76-4
M. Wt: 300.42
InChI Key: NERRUASWXPQBFF-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine is a thiophene-based compound featuring a methyl group at position 4, a phenyl group at position 5, and a piperidine-1-carbonyl moiety at position 2. Thiophene derivatives are widely studied in medicinal chemistry due to their bioisosteric properties with aromatic rings like benzene and pyridine, enabling enhanced solubility and binding interactions in biological systems .

Properties

IUPAC Name

(2-amino-4-methyl-5-phenylthiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-14(17(20)19-10-6-3-7-11-19)16(18)21-15(12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRUASWXPQBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCCC2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening can also aid in identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating significant growth inhibition. In particular, studies have reported mean GI50 values indicating effective cytotoxicity against human tumor cells .

Central Nervous System Disorders

The compound has shown potential in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. Its mechanism involves the inhibition of specific enzymes that are associated with neurodegenerative processes .

Metabolic Syndrome Treatment

The compound has been investigated for its role in managing metabolic syndrome components such as type 2 diabetes and obesity. It acts by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is linked to cortisol metabolism and insulin sensitivity .

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was subjected to a panel of approximately sixty cancer cell lines. The results indicated a notable average cell growth inhibition rate, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

A research article detailed the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings demonstrated improvements in cognitive function and reductions in amyloid-beta plaques, suggesting its utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparisons of synthesis, physicochemical properties, and biological activity:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity (IC₅₀ or other metrics) Key Reference
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine Thiophen-2-amine 4-methyl, 5-(oxadiazole-4-chlorophenyl) ~322.8 (calculated) Not reported
(E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate Acrylate Piperidine-1-carbonyl, 2-hydroxyphenyl ~317.4 (calculated) Synthetic intermediate
Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiadiazole-thiophene 4-fluorophenyl, Schiff base derivatives ~350–400 (varies) Anticancer (e.g., IC₅₀ = 1.28 μg/mL, MCF7)
PKI-587 (1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]urea derivative) Urea-piperidine Piperidine-1-carbonyl, triazine-morpholine ~732.9 Kinase inhibitor (PI3K/mTOR)

Physical Properties :

  • The acrylate derivative in crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 8.0099 Å, b = 19.6227 Å, c = 9.6322 Å, and β = 107.004° .
  • A related thiazole compound in has a melting point of 98–99°C and >99% purity by RP-HPLC .

Structural and Functional Divergence

  • Piperidine vs. Oxadiazole : The target compound’s piperidine-1-carbonyl group may confer better solubility and conformational flexibility compared to the rigid oxadiazole ring in .
  • Thiophene vs.

Biological Activity

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine is a thiophene derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data and research findings.

Chemical Structure :
The molecular formula of this compound is C17H20N2OS, with a molecular weight of approximately 320.42 g/mol. The compound features a thiophene ring substituted with a piperidine carbonyl group and a phenyl moiety, contributing to its unique properties .

Synthesis Methods :
The synthesis of this compound typically involves multi-step organic reactions, often requiring specific catalysts, temperatures, and pressures to achieve high yields and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects .

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), with IC50 values often below 25 μM .

CompoundCell LineIC50 (μM)
4-Methyl-5-phenyl...HepG2<25
4-Methyl-5-phenyl...MCF7<25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 19.5 µg/mL against S. aureus .

Case Studies

  • Anticancer Efficacy : A study evaluating the anti-proliferative activity of several thiophene derivatives found that those similar to 4-Methyl-5-phenyl... exhibited significant inhibition of cell growth in cancer lines. The study employed the MTT assay to quantify cell viability after treatment with varying concentrations of the compounds .
  • Antimicrobial Assessment : In another investigation, the antimicrobial potential of thiophene derivatives was assessed against a panel of bacterial strains. Compounds demonstrated varying degrees of activity, with some showing marked inhibition against E. coli and other pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, analogous compounds are synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and amines (e.g., pyridine-3-amine) using catalysts like copper chloride under controlled temperatures (60–80°C) to improve yield and purity . Solvent selection (e.g., DMF or toluene) and inert atmospheres (N₂/Ar) are critical for minimizing side reactions .
  • Optimization : Reaction parameters (temperature, catalyst loading) are systematically tested via Design of Experiments (DoE) approaches. Continuous flow reactors may enhance scalability while maintaining lab-scale precision .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl and phenyl groups on the thiophene ring). Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for related piperidine-thiophene hybrids .

Advanced Research Questions

Q. What strategies are effective for modifying the piperidine or thiophene moieties to enhance biological activity?

  • Structural Tuning : Replace the piperidine group with other N-heterocycles (e.g., morpholine, pyrrolidine) to alter lipophilicity and target engagement. Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate electronic properties and binding affinity. Comparative studies on similar compounds show that chlorophenyl substitutions enhance anti-inflammatory activity, while methyl groups improve metabolic stability .
  • Methodology : Use computational tools (e.g., molecular docking, DFT) to predict interactions with biological targets (e.g., enzymes involved in inflammation) before synthesizing derivatives .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Root-Cause Analysis :

Assay Conditions : Check buffer pH, incubation time, and solvent effects (e.g., DMSO concentration) that may alter compound solubility or stability.

Target Selectivity : Perform off-target screening to identify cross-reactivity with unrelated proteins.

Structural Confirmation : Re-validate compound purity and structure, as impurities (e.g., unreacted intermediates) can skew results.

  • Example : A study on ethyl 4-(4-chlorophenyl)thiophene-3-carboxylate reported inconsistent IC₅₀ values due to variations in cell membrane permeability across assay models .

Q. What advanced spectroscopic or computational methods are recommended for studying this compound’s interaction with biological targets?

  • Spectroscopy : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to receptors. Cryo-EM or NMR-based ligand-observed experiments (e.g., STD-NMR) map binding epitopes.
  • Computational : MD simulations (AMBER/CHARMM) model dynamic interactions over time, while QM/MM calculations elucidate electronic changes at the binding site .

Methodological Considerations

Q. How can researchers design robust SAR studies for this compound?

  • Framework :

Core Retention : Keep the thiophene-amine scaffold constant while varying substituents (e.g., phenyl, piperidine).

Data Collection : Test derivatives against a panel of related targets (e.g., kinases, GPCRs) to establish selectivity profiles.

Statistical Analysis : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

Q. What are the critical controls for ensuring reproducibility in biological assays involving this compound?

  • Controls :

  • Positive/Negative Controls : Include known agonists/antagonists for the target.
  • Solvent Controls : Match DMSO concentrations across all wells.
  • Cell Viability Assays : Rule out cytotoxicity confounding activity measurements (e.g., MTT assay parallel runs) .

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